Cas no 2090932-24-2 (4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol)

4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol is a heterocyclic compound featuring a pyridazine core substituted with an amino group and a hydroxyl group, along with a 4-chloro-3-fluorophenyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro) groups enhances its versatility as an intermediate in synthetic chemistry. Its well-defined molecular architecture allows for precise modifications, making it valuable in the development of biologically active compounds. The compound's stability and functional group compatibility further support its use in research and industrial processes requiring tailored pyridazine derivatives.
4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol structure
2090932-24-2 structure
Product name:4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
CAS No:2090932-24-2
MF:C10H7ClFN3O
MW:239.633484125137
CID:4775796

4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 4-amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
    • 5-amino-3-(4-chloro-3-fluorophenyl)-1H-pyridazin-6-one
    • 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
    • Inchi: 1S/C10H7ClFN3O/c11-6-2-1-5(3-7(6)12)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16)
    • InChI Key: IVDOMKSOIPYZDE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1F)C1C=C(C(NN=1)=O)N

Computed Properties

  • Exact Mass: 239.0261677 g/mol
  • Monoisotopic Mass: 239.0261677 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 67.5
  • Molecular Weight: 239.63

4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-8640-5g
4-amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
2090932-24-2 95%+
5g
$612.0 2023-09-06
Life Chemicals
F1967-8640-1g
4-amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
2090932-24-2 95%+
1g
$204.0 2023-09-06
Life Chemicals
F1967-8640-0.5g
4-amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
2090932-24-2 95%+
0.5g
$193.0 2023-09-06
Life Chemicals
F1967-8640-2.5g
4-amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
2090932-24-2 95%+
2.5g
$408.0 2023-09-06
TRC
A249271-100mg
4-amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
2090932-24-2
100mg
$ 50.00 2022-06-08
TRC
A249271-1g
4-amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
2090932-24-2
1g
$ 295.00 2022-06-08
Life Chemicals
F1967-8640-0.25g
4-amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
2090932-24-2 95%+
0.25g
$183.0 2023-09-06
Life Chemicals
F1967-8640-10g
4-amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
2090932-24-2 95%+
10g
$857.0 2023-09-06
TRC
A249271-500mg
4-amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
2090932-24-2
500mg
$ 185.00 2022-06-08

Additional information on 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol

Introduction to 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol (CAS No. 2090932-24-2)

4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound, with the chemical identifier CAS No. 2090932-24-2, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The molecular structure incorporates a pyridazine core, which is a versatile scaffold frequently utilized in the development of bioactive molecules. The presence of both amino and hydroxyl functional groups, along with the electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring, contributes to the compound's diverse reactivity and interaction capabilities.

The synthesis of 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol involves a series of well-established organic reactions, including condensation, nucleophilic substitution, and functional group transformations. These synthetic pathways highlight the compound's accessibility for further derivatization, enabling researchers to explore its pharmacological profile through structural modifications. The compound's stability under various conditions makes it a valuable intermediate in multi-step synthetic routes aimed at creating novel therapeutic agents.

In recent years, 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol has been studied for its potential role in addressing various biological targets. The pyridazine moiety is known to exhibit interactions with enzymes and receptors, making it a promising candidate for developing small-molecule inhibitors. Specifically, research has focused on its interaction with kinases and other enzymes implicated in metabolic disorders and cancer. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against these targets, potentially leading to new treatment strategies.

The incorporation of halogen atoms (chloro and fluoro) in the aromatic ring enhances the lipophilicity and metabolic stability of 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol, which are critical factors for drug-like properties. These substituents also influence electronic distributions within the molecule, affecting its binding affinity and selectivity. Computational modeling and high-throughput screening have been employed to evaluate the binding modes of this compound with biological targets, providing insights into its mechanism of action.

One of the most intriguing aspects of 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol is its potential in combination therapies. The compound's ability to modulate multiple pathways simultaneously makes it an attractive candidate for synergistic drug regimens. For instance, studies have explored its combined use with other agents targeting different aspects of disease progression, such as cell proliferation and inflammation. Such combinations may enhance therapeutic efficacy while minimizing side effects, a key consideration in modern medicine.

The pharmacokinetic properties of 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol have also been examined to ensure its suitability for clinical applications. Absorption, distribution, metabolism, and excretion (ADME) studies indicate that the compound exhibits favorable pharmacokinetic profiles, including reasonable bioavailability and moderate half-life. These characteristics are essential for designing effective dosing regimens and ensuring consistent therapeutic effects.

Furthermore, the safety profile of 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol has been assessed through in vitro and in vivo toxicity studies. Preliminary results suggest that the compound is well-tolerated at relevant concentrations, with minimal adverse effects observed. However, further investigations are necessary to fully understand its long-term safety implications. These studies are crucial for advancing the compound from preclinical development to clinical trials.

The future direction of research on 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol includes exploring its role in emerging therapeutic areas such as precision medicine and immunotherapy. The compound's structural flexibility allows for modifications that can tailor its activity toward specific disease subtypes or patient populations. Additionally, investigating its interactions with immune cells may uncover novel applications in modulating immune responses for treating autoimmune diseases or enhancing anti-cancer immunity.

In conclusion, 4-Amino - 6 - ( 4 - chloro - 3 - fluorophenyl ) pyridazin - 3 - ol ( CAS No . 2090932 - 24 - 2 ) represents a promising candidate in pharmaceutical research due to its unique structural features , potential biological activities , and favorable pharmacokinetic properties . Ongoing studies continue to elucidate its mechanisms of action , optimize synthetic routes , and evaluate its therapeutic potential . As our understanding of disease biology evolves , compounds like this are poised to play a pivotal role in developing innovative treatments that address unmet medical needs .

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